molecular formula C10H10ClF3O3 B13580749 1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13580749
M. Wt: 270.63 g/mol
InChI Key: XSXUHGKPTCUAFM-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound with a complex structure that includes chloro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-80°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzyl alcohol
  • 2-Chloro-3,4-dimethoxybenzil
  • 2-Chloro-3,4-dimethoxyphenethylamine

Uniqueness

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClF3O3

Molecular Weight

270.63 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H10ClF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4,9,15H,1-2H3

InChI Key

XSXUHGKPTCUAFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(F)(F)F)O)Cl)OC

Origin of Product

United States

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